molecular formula C9H8N4S2 B079591 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol CAS No. 13733-91-0

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Cat. No.: B079591
CAS No.: 13733-91-0
M. Wt: 236.3 g/mol
InChI Key: MLZQBMZXBHDWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The resulting intermediate is then treated with hydrogen sulfide or a thiol reagent to introduce the dithiol groups at the 2 and 4 positions of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:

    Oxidation: The dithiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties .

Biology

  • Enzyme Inhibition Studies: Research has indicated that this compound can act as an enzyme inhibitor. Its interactions with biological macromolecules are under investigation for potential therapeutic applications .

Medicine

  • Anticancer Activity: Preliminary studies suggest that derivatives of triazines exhibit anticancer properties. For instance, certain analogs have shown effectiveness against lung and breast cancer cell lines . Further research is required to establish the efficacy of this specific compound in clinical settings.
  • Antimicrobial Properties: The compound has been explored for its antimicrobial activity, which could lead to the development of new antibiotics or treatments for resistant strains .

Industry

  • Advanced Materials Development: Due to its unique chemical properties, this compound is utilized in creating advanced materials such as polymers and coatings. Its ability to participate in redox reactions makes it suitable for applications in electronics and material science .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityFound that triazine derivatives showed significant cytotoxicity against ovarian cancer cells.
Study BEnzyme InhibitionDemonstrated that the compound inhibits specific enzymes involved in metabolic pathways related to cancer progression.
Study CMaterial ScienceDeveloped a polymer composite using the compound that exhibited enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The dithiol groups may also play a role in redox reactions, affecting cellular processes and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(Phenylamino)-1,3,5-triazine-2-thiol: Similar structure but with only one thiol group.

    6-(Phenylamino)-1,3,5-triazine-2,4-diamine: Similar structure but with amino groups instead of thiol groups.

Uniqueness

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and potential applications. The combination of the triazine ring and phenylamino group further enhances its versatility in various chemical and biological contexts.

Biological Activity

Overview

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound belonging to the triazine family, characterized by its two thiol groups and a phenylamino substituent. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound contribute to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and act as an enzyme inhibitor. The presence of thiol groups allows for redox reactions, influencing various biochemical pathways. This compound has been investigated for its ability to inhibit specific enzymes involved in tumorigenesis and microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

  • In Vitro Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against melanoma (GI50 = 3.3 x 10^-8 M) and other cancer types such as colon and breast cancer (GI50 values ranging from 1.91 µM to 4.40 µM) .
  • Enzyme Inhibition : The compound was found to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway essential for DNA replication in cancer cells. The IC50 value for this inhibition was reported at 0.002 µM .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that this compound exhibits bactericidal activity against various strains of bacteria and fungi.

Comparative Efficacy

A comparative analysis of similar triazine compounds reveals that those with two thiol groups generally possess enhanced biological activity compared to their mono-thiol counterparts. This suggests that the dithiol structure is crucial for maximizing interaction with biological targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:

  • Substituent Variability : Alterations in the phenylamino group or the thiol positions can significantly affect potency and selectivity against cancer cells.
  • Thiol Group Importance : Maintaining at least one thiol group is essential for preserving biological activity .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation; induces apoptosis
Enzyme InhibitionInhibits DHFR (IC50 = 0.002 µM)
AntimicrobialExhibits bactericidal effects against various pathogens

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its therapeutic efficacy while minimizing toxicity. Potential applications include:

  • Development of targeted cancer therapies.
  • Exploration as a lead compound for novel antimicrobial agents.

Properties

IUPAC Name

6-anilino-1H-1,3,5-triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQBMZXBHDWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160137
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13733-91-0
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 2
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 3
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 4
Reactant of Route 4
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 5
Reactant of Route 5
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 6
Reactant of Route 6
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.